2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-14-7-8-15-13(12-21-17(15)11-14)9-10-20-19(22)16-5-3-4-6-18(16)24-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJDCMNKWGCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution with Methoxy Groups: The indole moiety is then substituted with methoxy groups at specific positions using methylation reactions.
Attachment of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the substituted indole with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can take place on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Amines derived from the reduction of the benzamide group.
Substitution Products: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, a comparative analysis with structurally analogous compounds is essential. Key structural variations, biological activities, and substituent effects are highlighted below:
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Activities |
|---|---|---|---|
| This compound | Methoxy-substituted benzamide + 6-methoxyindole-ethyl chain | ~354.4 | Antimicrobial, receptor modulation |
| N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | Benzothiazole core + methylthio group | ~346.4 | Anticancer (p53 interaction), antimicrobial |
| N-[3-(Methylsulfonamido)phenyl]-4-((4-methylthiazol-2-yl)methoxy)benzamide | Thiazole-methoxy + sulfonamide | ~427.5 | Antibacterial, enhanced solubility |
| 5-Chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Chloro-methoxy benzamide + tetrahydroquinoline | ~455.0 | Enhanced anticancer selectivity |
| 2-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | Thiophene-pyrazole + methoxy benzamide | ~381.4 | Antibacterial (PABA mimicry) |
Key Findings:
Impact of Methoxy Groups: The methoxy substituents in the target compound enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, a feature shared with N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide . This substitution pattern improves metabolic stability compared to non-methoxy analogs .
Indole vs. Benzothiazole Cores :
- Compounds with indole cores (e.g., the target compound) exhibit stronger receptor-modulating activities, while benzothiazole derivatives (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide ) show higher anticancer potency due to interactions with DNA repair pathways .
Role of Heterocyclic Additions :
- The inclusion of thiophene or pyrazole rings (e.g., in 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide ) introduces π-π stacking interactions, improving antibacterial efficacy by mimicking PABA in folate synthesis .
Substituent-Driven Selectivity: Alkyl chains (e.g., 3-methylbutyl in 5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide) increase selectivity for cancer cells by reducing off-target interactions .
Sulfonamide and Thiazole Modifications :
- Sulfonamide groups (e.g., in N-[3-(methylsulfonamido)phenyl]-4-((4-methylthiazol-2-yl)methoxy)benzamide ) improve solubility and bioavailability, a critical advantage over the target compound in pharmacokinetic profiles .
Biological Activity
2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an indole moiety and a methoxy group. Its molecular formula is , with a molecular weight of approximately 320.37 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.37 g/mol |
| LogP | 3.61 |
| Polar Surface Area | 54 Å |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound binds to various receptors and enzymes, modulating their activity.
- Pathways Involved : It influences signaling pathways related to inflammation, apoptosis, and cell proliferation, which may contribute to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that this compound possesses notable anticancer properties. For instance:
- Cell Line Studies : It has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, showing potential in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.
Antiviral Activity
Preliminary studies suggest that it may exhibit antiviral properties, particularly against certain viral strains. However, further research is necessary to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Molecular Docking Studies : Research involving molecular docking simulations has revealed that the compound interacts significantly with lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting a mechanism for its anti-inflammatory effects .
- ADMET Profiling : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics of the compound have been analyzed, indicating favorable profiles that support its potential as a drug candidate .
- Comparative Studies : Comparative analyses with other indole derivatives have highlighted the unique efficacy of this compound in specific biological assays .
Q & A
Basic: What are the optimal reaction conditions and purification methods for synthesizing 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide?
Answer:
The synthesis typically involves coupling the indole and benzamide moieties using reagents like carbodiimides (e.g., DCC or EDC) under controlled conditions. Key steps include:
- Reaction Conditions : Use of strong bases (e.g., NaOH) and coupling agents to facilitate amide bond formation . Temperature control (room temp to 60°C) and solvent selection (e.g., CH₂Cl₂, DMF) are critical to minimize side reactions .
- Purification : Recrystallization from ethanol or methanol is common, while chromatography (silica gel, gradient elution) ensures high purity, especially for intermediates .
- Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of coupling agent) and reaction time (1–24 hours) improves efficiency .
Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?
Answer:
Discrepancies arise from tautomerism, solvent effects, or impurities. Methodological approaches include:
- Cross-Validation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT calculations) .
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or hydrogen-bonding networks .
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals and LC-MS/MS to identify trace by-products .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Essential techniques include:
- Spectroscopy : ¹H/¹³C NMR for functional group verification and MS (ESI-TOF) for molecular weight confirmation .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity (>95%) .
- Elemental Analysis : Combustion analysis validates C, H, N, S content against theoretical values .
Advanced: What strategies are effective in optimizing yield and minimizing by-products during the coupling of indole and benzamide moieties?
Answer:
Strategies derived from analogous syntheses:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency under hydrogenation conditions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .
Basic: Which functional groups in the compound are most reactive, and how do they influence derivatization approaches?
Answer:
Key reactive sites:
- Indole NH : Susceptible to alkylation/acylation; requires protection (e.g., Boc) during multi-step syntheses .
- Methoxy Groups : Electron-donating effects stabilize electrophilic substitution at the benzene ring .
- Amide Bond : Hydrolysis-prone under acidic/basic conditions; use mild deprotection methods (e.g., TFA in CH₂Cl₂) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the indole and benzamide rings?
Answer:
SAR methodologies include:
- Substituent Scanning : Synthesize analogs with varied methoxy positions (e.g., 4-methoxy vs. 6-methoxy) to assess enzyme inhibition (e.g., kinase assays) .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins (e.g., tubulin) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using QSAR models .
Basic: What are the common solvents and catalysts used in the amide bond formation step of this compound's synthesis?
Answer:
- Solvents : Dichloromethane (CH₂Cl₂), dimethylformamide (DMF), or tetrahydrofuran (THF) .
- Catalysts/Reagents :
- Coupling agents: HATU, EDCI .
- Bases: Triethylamine (Et₃N), pyridine .
- Reducing agents: Pd/C with H₂ for nitro group reduction .
Advanced: How do steric and electronic factors of the methoxy groups impact intermolecular interactions in crystallographic studies?
Answer:
- Steric Effects : Methoxy groups at the 6-position of indole induce torsional strain, affecting crystal packing .
- Electronic Effects : Electron-donating methoxy groups enhance π-π stacking with aromatic residues in protein co-crystals .
- Hydrogen Bonding : Methoxy oxygen acts as a weak H-bond acceptor in supramolecular assemblies .
Basic: What safety precautions are necessary when handling reagents like lithium aluminum hydride or carbodiimides during synthesis?
Answer:
- LiAlH₄ : Use in anhydrous conditions (e.g., THF), quench with ethyl acetate to prevent violent reactions .
- Carbodiimides (EDCI/DCC) : Wear nitrile gloves; avoid inhalation (potential sensitizers) .
- General Practices : Conduct reactions in fume hoods with blast shields for exothermic steps .
Advanced: What computational methods are employed to predict binding affinities of this compound with biological targets, and how do they align with experimental data?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to estimate ΔG binding .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding using alchemical transformations .
- Validation : Compare computational IC₅₀ values with experimental enzyme inhibition assays (R² > 0.8 indicates strong correlation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
